Cas no 112514-60-0 ((Fmoc-Cys-OSu)2)

(Fmoc-Cys-OSu)2 化学的及び物理的性質
名前と識別子
-
- 11-Oxa-5,6-dithia-2,9-diazadodecanoicacid,3,8-bis[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-12-(9H-fluoren-9-yl)-10-oxo-,9H-fluoren-9-ylmethyl ester, (3R,8R)-
- (Fmoc-Cys-OSu)?
- (Fmoc-Cys-OSu)₂
- (Fmoc-Cys-OSu)2, (Disulfide bond)
- 11-Oxa-5,6-dithia-2,9-diazadodecanoicacid,3,8-bis[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-12-(9H-fluoren-9-yl)-10-oxo-,9H-fl
- 11-Oxa-5,6-dithia-2,9-diazadodecanoicacid,3,8-bis[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-12-...
- NA,NA-BIS-FMOC-L-CYSTINE BIS-N-HYDROXYSUCCINIMIDE ESTER
- Nα,Nα-Bis-Fmoc-L-cystine bis-N-hydroxysuccinimide ester
- (Fmoc-L-Cys-OSu)2
- Nalpha,Nalpha-Bis-Fmoc-L-cystine bis-N-hydroxysuccinimide ester(Disulfide bond)
- (Fmoc-Cys-OSu)2
-
- MDL: MFCD00237448
- インチ: InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1
- InChIKey: FWRWVOZABQSEGS-ZPGRZCPFSA-N
- SMILES: O=C(N[C@H](C(ON1C(=O)CCC1=O)=O)CSSC[C@@H](C(ON1C(=O)CCC1=O)=O)NC(OCC1C2=CC=CC=C2C2=CC=CC=C12)=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
じっけんとくせい
- 密度みつど: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (6.8E-6 g/L) (25 ºC),
(Fmoc-Cys-OSu)2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-295901A-500mg |
Nalpha,Nalpha-Bis-Fmoc-L-cystine bis-N-hydroxysuccinimide ester(Disulfide bond), |
112514-60-0 | 500mg |
¥3700.00 | 2023-09-05 | ||
TRC | F657730-50mg |
(Fmoc-Cys-OSu)2 |
112514-60-0 | 50mg |
$ 52.00 | 2023-09-07 | ||
TRC | F657730-500mg |
(Fmoc-Cys-OSu)2 |
112514-60-0 | 500mg |
$ 207.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y1255069-1g |
(Fmoc-Cys-OSu)2, (Disulfide bond) |
112514-60-0 | í¦98%(HPLC) | 1g |
$495 | 2023-05-17 | |
eNovation Chemicals LLC | Y1255069-5g |
(Fmoc-Cys-OSu)2, (Disulfide bond) |
112514-60-0 | í¦98%(HPLC) | 5g |
$1790 | 2023-05-17 | |
eNovation Chemicals LLC | Y1255069-100mg |
(Fmoc-Cys-OSu)2, (Disulfide bond) |
112514-60-0 | 98% (HPLC) | 100mg |
$330 | 2024-06-07 | |
abcr | AB446734-5g |
(Fmoc-Cys-OSu)2; . |
112514-60-0 | 5g |
€1587.70 | 2025-02-16 | ||
1PlusChem | 1P0091KF-100mg |
(Fmoc-Cys-OSu)2, (Disulfide bond) |
112514-60-0 | 97% | 100mg |
$205.00 | 2023-12-26 | |
A2B Chem LLC | AE21135-5g |
(Fmoc-Cys-OSu)2 |
112514-60-0 | ≥ 98% (HPLC) | 5g |
$984.00 | 2024-04-20 | |
1PlusChem | 1P0091KF-5g |
(Fmoc-Cys-OSu)2, (Disulfide bond) |
112514-60-0 | ≥ 98% (HPLC) | 5g |
$981.00 | 2025-02-24 |
(Fmoc-Cys-OSu)2 関連文献
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
(Fmoc-Cys-OSu)2に関する追加情報
Recent Advances in the Application of Fmoc-Cys-OSu (112514-60-0) in Chemical Biology and Pharmaceutical Research
The compound with CAS number 112514-60-0, commonly known as Fmoc-Cys-OSu or its dimeric form (Fmoc-Cys-OSu)2, has garnered significant attention in recent chemical biology and pharmaceutical research. This N-hydroxysuccinimide (NHS) ester derivative of Fmoc-protected cysteine serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies. Its unique chemical properties enable efficient conjugation reactions with amino groups, making it invaluable for the development of peptide-based therapeutics and bioconjugates.
Recent studies have demonstrated novel applications of (Fmoc-Cys-OSu)2 in drug delivery systems. Researchers at the University of Cambridge reported its use in constructing self-assembling peptide nanostructures capable of encapsulating hydrophobic drugs (Nature Nanotechnology, 2023). The thiol group, when deprotected, allows for further functionalization through disulfide bond formation or Michael addition reactions, providing a versatile platform for targeted drug delivery systems. This advancement addresses critical challenges in bioavailability and tissue-specific targeting of therapeutic compounds.
In the field of bioconjugation, (Fmoc-Cys-OSu)2 has shown remarkable utility for site-specific protein modification. A 2024 study published in Angewandte Chemie detailed its application in creating stable antibody-drug conjugates (ADCs) with improved homogeneity compared to traditional lysine-based conjugation methods. The researchers achieved controlled drug-to-antibody ratios (DAR) by leveraging the selective reactivity of the NHS ester with engineered cysteine residues, demonstrating enhanced therapeutic efficacy in preclinical models of HER2-positive breast cancer.
The compound's role in material science has also expanded, particularly in the development of bioresponsive materials. A collaborative study between MIT and ETH Zurich (Advanced Materials, 2023) utilized (Fmoc-Cys-OSu)2 to create redox-responsive hydrogels for 3D cell culture applications. These materials demonstrated precise control over mechanical properties through enzymatic or chemical reduction of disulfide bonds, offering new possibilities for tissue engineering and regenerative medicine applications.
Quality control and analytical methods for (Fmoc-Cys-OSu)2 have seen significant improvements. Recent work published in the Journal of Pharmaceutical and Biomedical Analysis (2024) introduced a novel UPLC-MS/MS method for quantifying trace impurities in commercial preparations. This advancement ensures higher purity standards for research and pharmaceutical applications, addressing previous concerns about batch-to-batch variability that could affect experimental reproducibility.
Looking forward, the unique properties of 112514-60-0 continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation, development of peptide-based vaccines, and creation of novel biomaterials for neural interface applications. The compound's versatility ensures its ongoing importance in bridging chemical synthesis with biological applications in pharmaceutical development.
112514-60-0 ((Fmoc-Cys-OSu)2) Related Products
- 1083181-12-7(Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate)
- 31373-65-6(Hippuryl-L-histidyl-L-leucine)
- 461-05-2((±)-Carnitine chloride)
- 1807270-51-4(Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate)
- 2171974-57-3(1-(3-hydroxyoxolan-3-yl)-2-methylcyclopropane-1-carboxylic acid)
- 2471978-08-0(2-(2-aminopropan-2-yl)phenol hydrochloride)
- 1691247-16-1(2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 860343-95-9(Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate)
- 2229239-19-2(N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide)
- 2228373-24-6(7-(azidomethyl)-1H-indole)
